EGFR Wild-Type Activity: Differentiating Erlotinib from Gefitinib via Chemical Proteomics
A quantitative chemical proteomics study directly compared the protein interaction profiles of erlotinib and gefitinib. It demonstrated that erlotinib, but not gefitinib, displaces the integrin-linked kinase (ILK)-α-parvin-PINCH (IPP) ternary complex, a mechanism linked to epithelial-to-mesenchymal transition (EMT) inhibition. This provides a molecular rationale for the clinical observation that erlotinib is effective in EGFR wild-type tumors, whereas gefitinib is only beneficial in patients with activating EGFR mutations [1].
| Evidence Dimension | Displacement of IPP Complex (Proteomics) |
|---|---|
| Target Compound Data | Displaces IPP complex; binds to ILK ATP-binding site |
| Comparator Or Baseline | Gefitinib: Does not displace IPP complex; unlikely to bind ILK with high affinity |
| Quantified Difference | Qualitative difference (binds vs. does not bind) |
| Conditions | Label-free quantitative chemical proteomics in NSCLC cell lines |
Why This Matters
This mechanistic difference supports the selection of erlotinib over gefitinib for research models involving EGFR wild-type NSCLC, ensuring experimental relevance to the clinical setting where gefitinib is inactive.
- [1] Klughammer, B., et al. (2013). Quantitative Chemical Proteomics Profiling Differentiates Erlotinib from Gefitinib in EGFR Wild-Type Non–Small Cell Lung Carcinoma Cell Lines. Molecular Cancer Therapeutics, 12(4), 520–529. View Source
